ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, which can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The use of high-throughput screening methods can also facilitate the identification of optimal reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate include:
- Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H30BrN3O4S |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C27H30BrN3O4S/c1-5-34-27(33)26-21-12-25(35-15-19(32)14-31-18(3)11-17(2)29-31)22(28)13-23(21)30(4)24(26)16-36-20-9-7-6-8-10-20/h6-13,19,32H,5,14-16H2,1-4H3 |
InChI Key |
ZOMHJNPEKHERGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC(CN3C(=CC(=N3)C)C)O)Br)C)CSC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC(CN3C(=CC(=N3)C)C)O)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.